Caspase-9 Inhibitor III(Ac-LEHD-CMK)

Description

Overview of Caspase Family Dynamics in Cellular Processes

Caspases are a family of cysteine-aspartic proteases, meaning they utilize a cysteine residue in their active site to cleave target proteins specifically after an aspartic acid residue. wikipedia.orgnih.gov These enzymes are synthesized as inactive precursors called procaspases, which are activated through a cascade of proteolytic events in response to specific stimuli. wikipedia.orgnih.gov The activation of caspases ensures that the dismantling of the cell is carried out in a controlled and efficient manner. wikipedia.org Beyond their well-characterized role in apoptosis, caspases are also involved in other forms of programmed cell death, such as pyroptosis and necroptosis, as well as in inflammatory processes. wikipedia.orgaatbio.com Dysregulation of caspase activity is implicated in a variety of human diseases, including cancer and inflammatory disorders. nih.gov

Classification and Functional Roles of Initiator and Effector Caspases

Based on their position and function within the apoptotic signaling cascade, caspases are broadly categorized into two main groups: initiator caspases and effector (or executioner) caspases. aatbio.comnih.govresearchgate.net

Initiator Caspases: This group includes caspase-2, -8, -9, and -10. aatbio.comresearchgate.net These caspases are responsible for initiating the apoptotic cascade. aatbio.com They are typically activated through dimerization on large protein complexes in response to specific death signals. nih.govjci.org Once activated, initiator caspases cleave and activate the downstream effector caspases. nih.gov

Effector Caspases: This group includes caspase-3, -6, and -7. aatbio.comresearchgate.net Once activated by initiator caspases, these enzymes carry out the widespread cleavage of cellular proteins. nih.govaatbio.com This proteolytic activity leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing. nih.gov

There is also a third group, the inflammatory caspases (caspase-1, -4, and -5 in humans), which are primarily involved in cytokine signaling and inflammatory responses rather than apoptosis. aatbio.comresearchgate.net

Significance of Caspase-9 in the Intrinsic Apoptotic Pathway

Caspase-9 holds a pivotal position as the primary initiator caspase of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.govnih.gov This pathway is triggered by a wide array of intracellular stress signals, including DNA damage, growth factor withdrawal, and oxidative stress. nih.govfrontiersin.org

In response to these stresses, the mitochondrial outer membrane becomes permeabilized, leading to the release of cytochrome c into the cytosol. frontiersin.orgnih.gov In the cytoplasm, cytochrome c binds to a protein called Apoptotic protease-activating factor-1 (Apaf-1). frontiersin.orgnih.gov This binding, in the presence of ATP or dATP, triggers a conformational change in Apaf-1, allowing it to assemble into a large, wheel-like heptameric complex known as the apoptosome. frontiersin.orgnih.govmeta-biol.net

The apoptosome then recruits and activates procaspase-9. meta-biol.netwikipedia.org The prevailing models suggest that the apoptosome brings multiple procaspase-9 molecules into close proximity, facilitating their dimerization and subsequent activation. meta-biol.net Another hypothesis suggests an allosteric mechanism where binding to the apoptosome induces a conformational change in procaspase-9, leading to its activation. nih.gov Once activated, caspase-9 proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, thereby committing the cell to apoptosis. wikipedia.orgyoutube.com The failure to properly activate caspase-9 can have profound consequences, contributing to developmental disorders and the progression of cancer. nih.govnih.gov

Structure

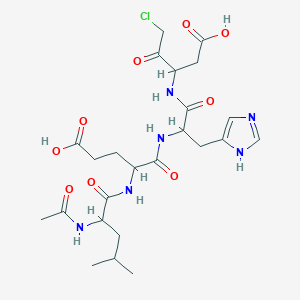

2D Structure

Properties

IUPAC Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLQUNMFYXVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Caspase 9 Inhibitor Iii Ac Lehd Cmk : a Research Tool for Caspase Biology

Historical Context and Development of Peptide-Based Caspase Inhibitors

The discovery and characterization of caspases in the 1990s spurred the development of tools to study their function. Early research identified the substrate specificity of different caspases, revealing that they recognize and cleave specific tetrapeptide sequences. This foundational knowledge paved the way for the rational design of peptide-based inhibitors.

The general strategy involved creating a synthetic peptide that mimics the preferred substrate of a particular caspase. To confer inhibitory activity, this peptide sequence was then chemically modified by the addition of a reactive functional group, often referred to as a "warhead," at the C-terminus. This warhead is designed to interact with the active site of the caspase, thereby blocking its catalytic activity.

Initial developments focused on reversible inhibitors, but the need for more stable and potent tools led to the creation of irreversible inhibitors. These compounds form a covalent bond with the caspase active site, leading to permanent inactivation. The chloromethyl ketone (CMK) group is a classic example of such an irreversible warhead. The development of these peptide-based inhibitors, including Ac-LEHD-CMK, has provided researchers with the means to selectively target and study individual caspases within the complex cellular environment.

Structural Basis of Ac-LEHD-CMK Design and its Inhibitory Mechanism

The design of Ac-LEHD-CMK is a prime example of rational drug design based on enzyme-substrate interactions. The inhibitor consists of two key components: a peptide sequence (Ac-LEHD) that confers specificity for caspase-9, and a reactive chloromethyl ketone (CMK) group that ensures irreversible inhibition.

The tetrapeptide sequence Leu-Glu-His-Asp (LEHD) was identified as a preferred recognition motif for caspase-9 through substrate library screening. nih.gov Caspases have specific subsites (S1-S4) that accommodate the amino acid residues (P1-P4) of their substrates. The aspartic acid (Asp) at the P1 position is a critical determinant for all caspases. The subsequent residues at the P2, P3, and P4 positions fine-tune the specificity for individual caspases. For caspase-9, the LEH sequence provides a favorable interaction with its corresponding S2, S3, and S4 subsites. The N-terminal of the peptide is acetylated (Ac) to mimic a natural peptide and prevent degradation by aminopeptidases.

The inhibitory action of Ac-LEHD-CMK is conferred by the C-terminal chloromethyl ketone (CMK) moiety. This functional group acts as an alkylating agent. Once the LEHD peptide has guided the inhibitor to the active site of caspase-9, the highly reactive CMK group forms a covalent thioether bond with the sulfhydryl group of the catalytic cysteine residue in the caspase's active site. This irreversible modification of the active site cysteine renders the enzyme catalytically inactive.

Characterization of Caspase-9 Inhibition by Ac-LEHD-CMK

The efficacy of Ac-LEHD-CMK as a research tool is defined by its specific biochemical and enzymatic properties. Detailed characterization has established its mode of action, selectivity, and potency.

Irreversible Binding Modality and Active Site Interactions

Ac-LEHD-CMK is classified as an irreversible inhibitor of caspase-9. sigmaaldrich.com The mechanism of inhibition involves a two-step process. First, the LEHD peptide sequence directs the inhibitor to the active site of caspase-9 through non-covalent interactions with the enzyme's substrate-binding pockets. This initial binding event positions the reactive CMK group in close proximity to the catalytic cysteine residue (Cys287 in human caspase-9).

In the second step, the chloromethyl ketone acts as an electrophile and is subject to nucleophilic attack by the thiolate anion of the active site cysteine. This results in the formation of a stable covalent bond between the inhibitor and the enzyme, effectively alkylating the catalytic cysteine. This covalent modification permanently blocks the active site, preventing it from binding and cleaving its natural substrates, thus leading to irreversible inhibition of caspase-9 activity.

Specificity and Selectivity Profiling Against Other Caspases

While the LEHD sequence is preferentially recognized by caspase-9, some degree of cross-reactivity with other caspases can occur due to structural similarities in their active sites. Studies have shown that the LEHD sequence can also be recognized and cleaved by other caspases, such as caspase-8 and -10. nih.gov However, the efficiency of this recognition and subsequent inhibition by Ac-LEHD-CMK is generally lower for other caspases compared to caspase-9.

It is important for researchers to be aware of this potential for off-target effects, especially when using the inhibitor at high concentrations. For instance, one study noted that while Z-LEHD-FMK (a closely related inhibitor) was a potent inhibitor of caspase-9, it also exhibited inhibitory activity against caspase-3 and -8. wikipedia.org Therefore, interpreting data from experiments using Ac-LEHD-CMK requires careful consideration of the inhibitor's concentration and the specific cellular context.

Enzyme Kinetic Parameters and Inhibitory Potency (IC50)

The inhibitory potency of Ac-LEHD-CMK is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific IC50 values for Ac-LEHD-CMK can vary depending on the experimental conditions, such as substrate concentration and enzyme source, it is known to be a potent inhibitor of caspase-9. For example, a related compound, Z-LEHD-FMK, has been shown to inhibit caspase-9 with an IC50 in the nanomolar range. One study reported an IC50 of approximately 70 nM for reducing myocardial infarct size during reperfusion, highlighting its potent biological activity. sigmaaldrich.com

The potency of Ac-LEHD-CMK against caspase-9 is significantly higher than against other caspases, which underscores its utility as a selective research tool. However, as mentioned previously, at higher concentrations, it can inhibit other caspases, and therefore, careful dose-response studies are crucial for its appropriate use in research.

Elucidation of Apoptotic Mechanisms Using Ac Lehd Cmk in Cellular Research Models

Impact on Initiator Caspase Activation and Downstream Signaling

Ac-LEHD-CMK targets the apex of the mitochondrial apoptotic pathway, providing a clear window into the consequences of blocking this critical initiation step. Its effects ripple through the downstream signaling cascade, preventing the activation of executioner caspases and the subsequent dismantling of the cell.

Inhibition of Caspase-9 Processing

Ac-LEHD-CMK is a potent and irreversible inhibitor of caspase-9. sigmaaldrich.com It is a peptidomimetic inhibitor designed to mimic the LEHD amino acid sequence that caspase-9 preferentially recognizes and cleaves. frontiersin.org In the intrinsic pathway of apoptosis, the release of cytochrome c from the mitochondria into the cytosol triggers the assembly of the apoptosome. This complex recruits and activates pro-caspase-9. Activated caspase-9 then initiates a cascade of further caspase activation. Ac-LEHD-CMK covalently binds to the active site of caspase-9, thereby preventing its proteolytic activity and halting the propagation of the apoptotic signal at its origin. sigmaaldrich.comfrontiersin.org This specific inhibition is crucial for studies aiming to isolate the functions of caspase-9 from other apoptotic initiators.

Modulation of Effector Caspase-3 and -7 Activation Pathways

The primary downstream targets of initiator caspase-9 are the effector caspases, primarily caspase-3 and caspase-7. nih.govnih.gov Once activated by caspase-9, these executioner caspases are responsible for cleaving a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

By inhibiting caspase-9, Ac-LEHD-CMK effectively prevents the proteolytic processing and activation of pro-caspase-3 and pro-caspase-7. nih.gov Research has demonstrated that in apoptotic pathways heavily reliant on mitochondrial signaling, the application of a caspase-9 inhibitor like Ac-LEHD-CHO (a related aldehyde inhibitor) can completely block caspase-3 activation. nih.gov This demonstrates a direct and hierarchical relationship where caspase-9 activity is an absolute requirement for the activation of effector caspases in these contexts. Studies using similar inhibitors have confirmed that blocking caspase-9 leads to a significant reduction in caspase-3 activity, thereby preventing the execution phase of apoptosis. nih.govnih.gov

Table 1: Effect of Caspase Inhibitors on LTD and AMPA Receptor Internalization

| Inhibitor | Target Preference | Effect on Long-Term Depression (LTD) | Effect on NMDA-Induced AMPA Receptor Internalization |

| LEHD-FMK | Caspase-9 | Blocked | Abolished |

| DEVD-FMK | Caspase-3, -7, -8 | Blocked | Abolished |

| YVAD-FMK | Caspase-1 | No Effect | No Effect |

| WEHD-FMK | Caspase-1, -8 | No Effect | No Effect |

| This table summarizes findings showing that inhibitors targeting the caspase-9 and caspase-3 pathway specifically block synaptic depression and the underlying receptor internalization, highlighting the role of this pathway in synaptic plasticity. Data adapted from a study on rat hippocampal slices. nih.gov |

Role in Preventing Apoptotic DNA Fragmentation

One of the definitive hallmarks of late-stage apoptosis is the fragmentation of chromosomal DNA into nucleosomal units. mdpi.comresearchgate.net This process is carried out by a nuclease called Caspase-Activated DNase (CAD). In healthy cells, CAD is kept in an inactive state by its inhibitor, ICAD. mblbio.com During apoptosis, activated caspase-3 cleaves ICAD, liberating CAD to enter the nucleus and degrade DNA. mblbio.com

Since Ac-LEHD-CMK prevents the activation of caspase-3, it consequently prevents the cleavage of ICAD and the subsequent activation of CAD. mblbio.com As a result, the inhibitor plays a crucial role in preventing apoptotic DNA fragmentation. Research has shown that while Ac-LEHD-CMK may not completely prevent cell death in all models, it can significantly reduce the percentage of cells exhibiting nuclear condensation and fragmentation, which are direct consequences of DNA degradation. researchgate.net This demonstrates its utility in studying the specific executioner pathways downstream of caspase-9.

Investigations into Mitochondrial Apoptotic Pathway Regulation

The use of Ac-LEHD-CMK is pivotal in exploring the events surrounding mitochondrial outer membrane permeabilization (MOMP) and in distinguishing cellular phenomena that are dependent on caspase-9 activation from those that are not.

Influence on Cytochrome c Release and Mitochondrial Membrane Potential Dynamics

The release of cytochrome c from the mitochondrial intermembrane space is the event that triggers caspase-9 activation. nih.gov A key question in apoptosis research is the relationship between this release and the loss of mitochondrial membrane potential (ΔΨm). researchgate.net Studies have shown that the initial release of cytochrome c can occur independently of, and often precedes, a significant drop in ΔΨm. nih.gov

The application of caspase-9 inhibitors has been instrumental in dissecting a feedback amplification loop in this process. While Ac-LEHD-CMK does not block the initial release of cytochrome c (as it acts downstream), it can prevent the subsequent, more drastic loss of ΔΨm. nih.gov This is because activated effector caspases (like caspase-3) can cleave mitochondrial proteins, leading to a collapse of mitochondrial function. By blocking the activation of these caspases, Ac-LEHD-CMK helps maintain the integrity of the mitochondrial inner membrane and its potential, even after cytochrome c has been released. nih.gov This allows researchers to separate the initial mitochondrial permeabilization event from the later, caspase-mediated mitochondrial collapse.

Table 2: Impact of Ac-LEHD-CMK on Apoptotic Markers in Response to Manganese (Mn²⁺)

| Treatment | Cell Viability | Membrane Blebbing | Nuclear Condensation/Fragmentation |

| Control | Normal | Minimal | Minimal |

| Mn²⁺ | Decreased | Increased | Increased |

| Mn²⁺ + Ac-LEHD-CMK | Decreased (No significant prevention) | Slightly Prevented | Slightly Prevented |

| This table illustrates that in a model of manganese-induced toxicity, the Caspase-9 inhibitor Ac-LEHD-CMK did not rescue cells from death but did slightly reduce specific apoptotic morphological changes, suggesting a minimal contribution of the caspase-9 pathway to the overall cell death mechanism in this specific context. researchgate.net |

Dissection of Caspase-9 Dependent versus Independent Apoptotic Events

Ac-LEHD-CMK is an invaluable tool for determining the reliance of a specific apoptotic process on the intrinsic, mitochondria-mediated pathway. By treating cells with an apoptotic stimulus in the presence or absence of the inhibitor, researchers can clearly identify which outcomes are dependent on caspase-9.

For example, in studies of apoptosis induced by tumor necrosis factor receptor (TNFR), pretreatment with a caspase-9 inhibitor completely prevented hepatocyte apoptosis, indicating that this pathway is almost entirely dependent on caspase-9 activation. nih.gov In contrast, when apoptosis was induced via the Fas receptor in the same cells, the caspase-9 inhibitor failed to prevent liver injury, revealing that Fas can utilize a caspase-9-independent pathway to activate caspase-3 and induce cell death. nih.gov

Application in Apoptosis Induction Studies

The irreversible peptide inhibitor, Ac-LEHD-CMK, serves as a potent and selective tool for elucidating the role of caspase-9 in the intrinsic apoptotic pathway. Its utility in cellular research models stems from its ability to specifically block the catalytic activity of caspase-9, thereby allowing scientists to probe the necessity of this initiator caspase in cell death processes triggered by various stimuli. Research applications of Ac-LEHD-CMK have provided critical insights into the molecular ordering of apoptotic signaling cascades.

Attenuation of Chemically-Induced Apoptosis (e.g., Nocodazole-induced)

The microtubule-depolymerizing agent Nocodazole is a widely used chemical for inducing cell cycle arrest and subsequent apoptosis in research settings. Studies have demonstrated that Nocodazole triggers the intrinsic apoptotic pathway, which is critically dependent on the activation of initiator caspase-9. In models such as human Jurkat T cells and chronic lymphocytic leukaemia (CLL) B-cells, treatment with Nocodazole leads to mitochondrial membrane depolarization and the activation of caspases. nih.govnih.gov The mechanism involves provoking mitochondrial death signaling, which culminates in the activation of caspase-9 and the subsequent executioner caspase-3. nih.gov

The use of specific caspase inhibitors like Ac-LEHD-CMK is crucial in these experimental systems to confirm the functional requirement of caspase-9. By pre-incubating cells with Ac-LEHD-CMK before introducing Nocodazole, researchers can observe a significant reduction in the hallmarks of apoptosis, such as DNA fragmentation and the activation of downstream caspases. This attenuation of the apoptotic response directly demonstrates that Nocodazole-induced cell death is mediated through a caspase-9-dependent mechanism. While direct studies detailing the use of Ac-LEHD-CMK specifically with Nocodazole are part of broader research into caspase-dependent pathways, the established role of Nocodazole in activating caspase-9 makes Ac-LEHD-CMK an indispensable tool for such investigations. nih.govnih.gov

| Apoptosis Inducer | Affected Cell Lines | Key Pathway Finding | Relevance of Ac-LEHD-CMK |

|---|---|---|---|

| Nocodazole | Jurkat T cells, Chronic Lymphocytic Leukaemia (CLL) B-cells | Induces G2/M arrest and apoptosis via the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. nih.gov | Used to inhibit caspase-9, thereby demonstrating the necessity of this caspase in the apoptotic pathway triggered by the chemical inducer. |

Analysis of Apoptotic Response in Various Cell Lines

The role of caspase-9 in apoptosis has been scrutinized across a diverse array of cell lines using selective inhibitors like Ac-LEHD-CMK. These studies are fundamental to understanding cell-type-specific differences in apoptotic signaling and the potential for therapeutic intervention.

In human colorectal carcinoma HCT116 cells, various natural and synthetic compounds have been shown to induce apoptosis through the intrinsic pathway. nih.govresearchgate.net Experimental approaches in this cell line often involve measuring the activity of caspases-3, -8, and -9. The use of the caspase-9 substrate Ac-LEHD-pNA confirms the activation of this enzyme, while pretreatment with a specific caspase-9 inhibitor can prevent apoptosis, confirming the pathway's dependence on this initiator caspase. nih.gov

Similarly, the Jurkat T-lymphoblastoid cell line is a canonical model for apoptosis research. nih.govnih.gov Studies have shown that various stimuli, including temperature changes and chemical agents, induce apoptosis in Jurkat cells through pathways that involve caspase activation. nih.gov The processing of caspase-9 to its active form is a common feature in these apoptotic processes, and inhibitors are used to dissect the signaling cascade. monash.edu

In the context of hematological malignancies, studies on Chronic Lymphocytic Leukemia (CLL) cells have utilized caspase-9 inhibitors (such as the related z-LEHD.fmk) to distinguish between different forms of programmed cell death. nih.gov This is critical in CLL, a disease characterized by defective apoptosis. nih.gov The use of these inhibitors helped demonstrate that while some stimuli trigger classical caspase-dependent apoptosis, others can induce caspase-independent cell death, providing a more nuanced understanding of the disease's pathology. nih.gov The megakaryocytic leukemia cell line, CMK, has also been a subject of apoptosis studies, further highlighting the broad utility of these inhibitors in cancer research. researchgate.netdovepress.com

| Cell Line | Cell Type | Apoptotic Stimulus Studied | Finding with Caspase-9 Inhibitor (Ac-LEHD-CMK or related) |

|---|---|---|---|

| HCT116 | Human Colorectal Carcinoma | Plant Extracts, Corosolic Acid | Pretreatment with caspase-9 inhibitors prevents induced apoptosis, confirming the involvement of the intrinsic pathway. nih.govresearchgate.net |

| Jurkat | Human T-lymphoblastoid | Temperature, z-L-CMK | Apoptosis is associated with the processing and activation of caspase-9. nih.govmonash.edu |

| Microglial Cells | Brain Immune Cells | Manganese (Mn²⁺) | Ac-LEHD-CMK showed minimal protection, indicating a minor role for caspase-9-dependent apoptosis in manganese-induced cell death. researchgate.net |

| Chronic Lymphocytic Leukemia (CLL) Cells | B-lymphocytes | CD47 Ligation | The caspase-9 inhibitor z-LEHD.fmk was used to confirm that cell death proceeds via a caspase-independent pathway. nih.gov |

| CMK | Human Megakaryocytic Leukemia | Various Anti-leukemic Agents | Used as a model system to study the efficacy of apoptosis-inducing cancer therapies. researchgate.netdovepress.com |

Preclinical in Vivo Research Applications of Ac Lehd Cmk

Protective Effects in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This process involves a complex cascade of events, including the activation of apoptotic pathways where caspase-9 plays a crucial role as an initiator caspase. The therapeutic potential of inhibiting caspase-9 using Ac-LEHD-CMK has been explored in animal models of I/R injury, particularly in the context of myocardial damage.

Research in animal models, primarily rodents, has been instrumental in understanding the cardioprotective effects of caspase-9 inhibition. These studies typically involve the surgical occlusion of a coronary artery, such as the left anterior descending (LAD) artery, to induce a period of myocardial ischemia, followed by the removal of the occlusion to allow for reperfusion. This procedure mimics the clinical scenario of a myocardial infarction followed by therapeutic intervention.

In a notable study utilizing a rat model of myocardial I/R, the administration of a caspase-9 inhibitor demonstrated a significant reduction in infarct size. The experiment involved subjecting isolated rat hearts to 35 minutes of coronary occlusion followed by 120 minutes of reperfusion. The group treated with the caspase-9 inhibitor, Z-LEHD-fmk, a compound closely related to Ac-LEHD-CMK, showed a marked decrease in the ratio of infarct size to the at-risk area of the myocardium.

| Treatment Group | Infarct-Risk Ratio (%) |

|---|---|

| Control | 38.5 ± 2.6 |

| Z-LEHD-fmk (Caspase-9 Inhibitor) | 19.3 ± 2.4 |

The data clearly indicates that inhibition of caspase-9 during the reperfusion phase can significantly limit the extent of myocardial damage. This protective effect is attributed to the suppression of the apoptotic cascade initiated by I/R, thereby preserving myocardial tissue that would have otherwise undergone programmed cell death.

The assessment of organ function and tissue damage markers provides quantitative evidence of the protective effects of therapeutic interventions in I/R injury models. Key biochemical markers of myocardial damage include the release of enzymes such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK) from damaged cardiomyocytes into the coronary effluent or bloodstream. Additionally, the apoptotic index, determined by methods like the TUNEL assay, offers a direct measure of the extent of apoptosis in the heart tissue.

| Parameter | Ischemia-Reperfusion (I/R) Control | I/R + Ac-LEHD-CMK |

|---|---|---|

| Lactate Dehydrogenase (LDH) Release | Significantly Increased | Significantly Reduced vs. Control |

| Creatine Kinase (CK) Release | Significantly Increased | Significantly Reduced vs. Control |

| Apoptotic Index | Elevated | Significantly Lowered vs. Control |

These findings underscore the role of Ac-LEHD-CMK in mitigating the cellular damage and apoptotic processes that are characteristic of myocardial ischemia-reperfusion injury.

Contributions to Neuroprotection Studies in Research Models (non-human)

The intrinsic apoptotic pathway, initiated by the activation of caspase-9, is also a significant contributor to neuronal cell death following ischemic events in the brain, such as stroke, and in other forms of neurological damage like traumatic brain and spinal cord injuries. Consequently, the inhibition of caspase-9 has been identified as a promising therapeutic strategy for neuroprotection.

While the principle of caspase-9 inhibition is highly relevant to neuroprotection, and various caspase inhibitors have been investigated in non-human models of neurological disorders, specific preclinical in vivo research data focusing on the direct application and efficacy of Ac-LEHD-CMK in these models is not extensively available in publicly accessible scientific literature. Research in this area has often utilized broader spectrum caspase inhibitors or inhibitors of other specific caspases. For instance, studies on animal models of spinal cord injury have demonstrated that the application of other caspase inhibitors can reduce apoptosis and improve functional outcomes. nih.gov Similarly, research into neurodegenerative diseases has highlighted the crucial role of caspase-9 in disease progression, suggesting it as a promising therapeutic target.

The exploration of Ac-LEHD-CMK in in vivo models of cerebral ischemia, traumatic brain injury, and other neurodegenerative conditions remains an area with potential for future investigation to fully elucidate its neuroprotective capabilities.

Methodological Utility and Advancements in Caspase Research

Development of Caspase Activity Assays Utilizing Ac-LEHD-CMK

The tetrapeptide sequence LEHD is preferentially recognized and cleaved by caspase-9. rndsystems.comnih.gov This specificity forms the basis for a variety of assays designed to measure the enzymatic activity of caspase-9. In this context, Ac-LEHD-CMK, as a potent and irreversible inhibitor of caspase-9, serves as an essential control to validate the specificity of these assays. antibodiesinc.comacs.org

The specific recognition of the LEHD sequence by caspase-9 has been harnessed to design reporter substrates for both colorimetric and fluorescence-based assays. cephamls.comcephamls.com These assays provide a simple and convenient method for quantifying caspase-9 activity in cell lysates. cephamls.comresearchgate.net

In colorimetric assays , a common substrate is Ac-LEHD-pNA (N-Acetyl-Leu-Glu-His-Asp-p-nitroanilide). cephamls.comresearchgate.net When active caspase-9 cleaves this substrate, it releases the chromophore p-nitroaniline (pNA). cephamls.com The amount of liberated pNA, which has a maximum absorbance at 405 nm, is directly proportional to the caspase-9 activity in the sample and can be measured using a spectrophotometer or microplate reader. cephamls.comresearchgate.net

Fluorescence-based assays offer greater sensitivity and employ substrates such as Ac-LEHD-AFC (7-amino-4-trifluoromethyl coumarin) or Ac-LEHD-AMC (7-amino-4-methylcoumarin). cephamls.comnih.govnih.gov The uncleaved substrates are weakly fluorescent. nih.gov Upon cleavage by caspase-9, the highly fluorescent AFC or AMC moiety is released, emitting a strong yellow-green or blue light signal (at approximately 505 nm and 441 nm, respectively), which can be quantified with a fluorometer. nih.govnih.gov

In the development and application of these assays, Ac-LEHD-CMK plays a critical validation role. By pre-incubating a sample with Ac-LEHD-CMK, researchers can confirm that the detected signal is genuinely attributable to caspase-9 activity. A significant reduction in the colorimetric or fluorescent signal in the presence of the inhibitor validates the assay's specificity. Another related approach involves fluorescently labeled inhibitors, such as FAM-LEHD-FMK, which covalently bind to active caspase-9, allowing for direct visualization and quantification by methods like flow cytometry and fluorescence microscopy. antibodiesinc.com

| Assay Type | Substrate Example | Detection Principle | Role of Ac-LEHD-CMK |

| Colorimetric | Ac-LEHD-pNA | Cleavage releases chromophore pNA, measured by absorbance at 405 nm. cephamls.comresearchgate.net | Specificity control; inhibits caspase-9 to confirm signal origin. |

| Fluorescence | Ac-LEHD-AFC | Cleavage releases fluorophore AFC, measured by fluorescence emission at ~505 nm. cephamls.comnih.gov | Specificity control; inhibits caspase-9 to validate signal source. |

| Fluorescence | Ac-LEHD-AMC | Cleavage releases fluorophore AMC, measured by fluorescence emission at ~441 nm. nih.gov | Specificity control; confirms the activity being measured is from caspase-9. |

| Fluorescent Probe | FAM-LEHD-FMK | Covalently binds to active caspase-9, allowing direct detection via fluorescence. antibodiesinc.com | N/A (Ac-LEHD-CMK is a related inhibitor, not used with this specific probe). |

Recent advancements in nanotechnology have led to the development of highly sensitive nanosensors for measuring enzymatic activity within single cells, offering significant advantages over conventional bulk assays. probechem.com These systems often leverage the same enzyme-substrate specificity as traditional methods but provide enhanced precision and spatial resolution. cephamls.comprobechem.com

One such development is an optical sensor designed to detect caspase-9 activity within a single living cell. cephamls.com This nanosensor is based on the immobilization of the caspase-9 substrate, LEHD-AMC, onto a nanoprobe. cephamls.com When caspase-9 becomes active during apoptosis, it cleaves the substrate on the nanosensor, releasing the fluorescent AMC molecule, which can then be detected. cephamls.com

While the literature specifically detailing the use of Ac-LEHD-CMK in these emerging nanosystems is limited, its role as a critical control is implicitly essential. To validate that a signal from a nanosensor is unequivocally due to caspase-9, a parallel experiment using Ac-LEHD-CMK to specifically inhibit the enzyme would be necessary. This control experiment would demonstrate that the sensor's signal is dependent on caspase-9 activity, thereby ruling out false positives from other proteases or non-specific interactions. The principles of specific peptide recognition and inhibition that are foundational to established assays remain equally critical for the validation of these advanced detection platforms.

Comparative Studies with Other Inhibitors to Discern Pathway Specificity

A key application of Ac-LEHD-CMK is its use in comparative studies alongside inhibitors of other caspases to dissect the specific signaling pathways involved in a cellular response. nih.gov Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway, primarily mediated by caspase-8, and the intrinsic (mitochondrial) pathway, which is initiated by caspase-9. By selectively inhibiting these apical caspases, researchers can determine which pathway is dominant in a given context.

However, a critical consideration in these studies is the potential for cross-reactivity among inhibitors. Research has shown that peptide-based inhibitors designed for specificity can often inhibit non-target caspases. One study found that inhibitors with the LEHD sequence, designed to target caspase-9, also demonstrated significant inhibition of caspase-3 and caspase-8. This finding underscores that the LEHD sequence within an irreversible inhibitor may not be perfectly selective for caspase-9.

Therefore, while Ac-LEHD-CMK is a valuable tool for probing the intrinsic apoptotic pathway, interpreting the results requires caution. Data from such experiments are most robust when part of a broader comparative analysis that may include inhibitors for other key proteins, such as Ac-YVAD-CMK for caspase-1, to differentiate apoptosis from inflammatory pathways.

| Inhibitor | Primary Target(s) | Reactive Group | Research Finding / Application |

| Ac-LEHD-CMK | Caspase-9 | Chloromethylketone (CMK) | Used to probe the role of the intrinsic apoptotic pathway. nih.gov |

| Z-LEHD-FMK | Designed for Caspase-9 | Fluoromethylketone (FMK) | Found to have cross-reactivity, inhibiting caspases-3 and -8, questioning its selectivity. |

| Z-IETD-FMK | Caspase-8 | Fluoromethylketone (FMK) | Used in comparative studies to investigate the extrinsic apoptotic pathway. nih.gov |

| Ac-YVAD-CMK | Caspase-1 | Chloromethylketone (CMK) | Used to study the role of inflammatory caspases and differentiate from apoptotic pathways. |

| Z-VAD-FMK | Pan-caspase (broad spectrum) | Fluoromethylketone (FMK) | Used as a general control for caspase-dependent apoptosis. nih.gov |

Emerging Research Frontiers and Future Perspectives

Dissecting Complex Crosstalk Between Caspase-Dependent and Independent Pathways

The classical view of apoptosis as a linear, caspase-driven process is being replaced by a more complex model that acknowledges significant crosstalk with caspase-independent cell death pathways. nih.gov This intricate interplay is a critical area of ongoing research, as it has profound implications for how we understand and potentially manipulate cell death.

Furthermore, the mitochondrion, the central executioner of the intrinsic apoptotic pathway through cytochrome c release and subsequent caspase-9 activation, is also a key player in caspase-independent cell death. nih.gov The release of other mitochondrial proteins, such as Apoptosis Inducing Factor (AIF) and Endonuclease G, can trigger DNA fragmentation and cell death without the need for caspase activation. nih.gov Understanding how the inhibition of caspase-9 with Ac-LEHD-CMK influences these alternative mitochondrial death signals is a key area for future investigation.

The cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA, also exhibits complex crosstalk with caspase signaling. While some caspases can negatively regulate the cGAS-STING pathway, the pathway itself can initiate caspase-3, -7, and -9 dependent apoptosis. dovepress.com This bidirectional communication underscores the need for further research into how selective caspase-9 inhibition with Ac-LEHD-CMK might modulate inflammatory responses and immune signaling.

The recognition of this extensive crosstalk has led to the understanding that targeting a single point in these interconnected pathways may not be sufficient to achieve a desired therapeutic outcome. nih.gov Future research using Ac-LEHD-CMK will be invaluable in dissecting the redundancies and compensatory mechanisms within the programmed cell death network.

Advancing Understanding of Caspase-9's Multifaceted Roles Beyond Apoptosis

Recent scientific investigations have begun to challenge the traditional view of caspases, including caspase-9, as being solely mediators of cell death. nih.gov A growing body of evidence now points to their involvement in a variety of non-apoptotic processes that are crucial for cellular function and tissue homeostasis. nih.govfrontiersin.org The use of specific inhibitors like Ac-LEHD-CMK is instrumental in parsing these non-lethal roles of caspase-9.

One of the most intriguing non-apoptotic functions of caspase-9 is in cellular differentiation. For example, studies have shown that caspase-9 activity is involved in the granulocytic differentiation of leukemic cells. nih.gov This suggests a role for caspase-9 in guiding the development of certain hematopoietic lineages. Similarly, in the nervous system, the Drosophila homolog of caspase-9, DRONC, plays a critical role in the remodeling of dendritic arbors during metamorphosis, a process essential for neuronal plasticity. frontiersin.org

Beyond differentiation, caspases are also implicated in regulating the cell cycle. nih.gov While the precise mechanisms are still being elucidated, it is clear that these enzymes can exert both positive and negative control over cell cycle progression. nih.gov Further research utilizing Ac-LEHD-CMK could help to clarify the specific contribution of caspase-9 to these regulatory networks.

Inflammatory processes also appear to be modulated by caspases. While caspase-1 is the most well-known inflammatory caspase, there is emerging evidence of crosstalk between apoptotic and inflammatory pathways. mdpi.com For instance, apoptotic caspases can cleave gasdermin proteins, potentially switching an apoptotic signal to a pyroptotic one, which is a highly inflammatory form of cell death. mdpi.com Investigating the effect of Ac-LEHD-CMK on these processes could reveal novel anti-inflammatory strategies.

The table below summarizes some of the key non-apoptotic functions of caspases that are currently being explored.

| Cellular Process | Specific Role of Caspases | Key Research Findings |

| Cell Differentiation | Guiding the development of specific cell lineages. | Caspase-9 activity promotes granulocytic differentiation in leukemic cells. nih.gov The Drosophila homolog of caspase-9 is required for dendritic remodeling in neurons. frontiersin.org |

| Cell Cycle Regulation | Exerting both positive and negative control over cell cycle progression. | Caspases have been shown to regulate the cell cycle in both in vitro and in vivo studies. nih.gov |

| Inflammation | Modulating inflammatory signaling pathways. | Apoptotic caspases can cleave gasdermins, potentially initiating pyroptosis. mdpi.com |

| Axonal Guidance | Regulating the growth and routing of axons during development. | Apoptotic caspases play important roles in the behavior of the axonal growth cone. frontiersin.org |

Potential for Development of Novel Research Probes and Tools

The specificity of Ac-LEHD-CMK for caspase-9 makes it not only a valuable tool for studying the enzyme's function but also a promising scaffold for the development of more sophisticated research probes. By modifying the structure of Ac-LEHD-CMK, researchers can create new molecules with enhanced properties for visualizing and tracking caspase-9 activity in living cells and complex biological systems.

One exciting avenue of development is the creation of fluorescently labeled Ac-LEHD-CMK derivatives. These probes could allow for the real-time imaging of caspase-9 activation during apoptosis and other cellular processes. This would provide unprecedented spatial and temporal resolution of caspase-9 dynamics, offering insights that are not possible with traditional biochemical assays.

Another potential application is the development of affinity-based probes for identifying novel caspase-9 substrates. By attaching a reactive group or a tag to the Ac-LEHD-CMK molecule, it could be used to covalently label and subsequently isolate proteins that interact with caspase-9. This proteomic approach could lead to the discovery of previously unknown downstream targets of caspase-9, further expanding our understanding of its biological roles. In fact, recent advances in N-terminomics have already begun to expand the known substrate repertoire of caspase-9. nih.gov

Furthermore, the development of Ac-LEHD-CMK analogs with altered pharmacokinetic properties could enable more precise in vivo studies. For instance, creating versions with improved cell permeability or longer half-lives could enhance their efficacy as research tools in animal models of disease. This would facilitate a more detailed investigation of the role of caspase-9 in complex pathologies.

The table below outlines potential modifications to Ac-LEHD-CMK and their corresponding research applications.

| Modification | Research Application | Potential Insights |

| Fluorescent Labeling | Real-time imaging of caspase-9 activity in live cells. | Spatiotemporal dynamics of caspase-9 activation during various cellular processes. |

| Affinity Tagging | Identification and isolation of caspase-9 interacting proteins. | Discovery of novel caspase-9 substrates and binding partners. |

| Biotinylation | Pull-down assays to study protein-protein interactions. | Elucidation of the composition of the apoptosome and other caspase-9-containing complexes. |

| Pharmacokinetic Optimization | Enhanced in vivo studies in animal models. | Deeper understanding of the role of caspase-9 in disease pathogenesis. |

Unanswered Questions and Future Directions in Ac-LEHD-CMK Research

Despite the significant progress made in understanding the function of caspase-9 and the utility of inhibitors like Ac-LEHD-CMK, many important questions remain unanswered. These open questions represent exciting avenues for future research that will undoubtedly deepen our knowledge of cell biology and disease.

One of the most pressing questions is the full extent of caspase-9's substrate repertoire in different cellular contexts. While some substrates have been identified, it is likely that many more remain to be discovered. nih.gov Identifying these unknown targets is crucial for a complete understanding of the downstream consequences of caspase-9 activation.

Another key area for future investigation is the precise mechanism of caspase-9's non-apoptotic functions. How does the same enzyme that triggers cell death also participate in processes like differentiation and cell cycle regulation? It is possible that the outcome of caspase-9 activity is determined by its subcellular localization, the availability of specific substrates, or the presence of regulatory co-factors.

The potential for off-target effects of Ac-LEHD-CMK and other caspase inhibitors also warrants further study. While Ac-LEHD-CMK is considered a specific inhibitor of caspase-9, it is important to rigorously evaluate its effects on other proteases and cellular pathways to ensure the accurate interpretation of experimental results.

Furthermore, the therapeutic potential of targeting caspase-9 is still being explored. While caspase-9 inhibition has shown promise in preclinical models of conditions like traumatic brain injury and myocardial ischemia-reperfusion injury, more research is needed to translate these findings to the clinic. nih.govmedchemexpress.com This includes identifying the specific patient populations that are most likely to benefit from this therapeutic approach and optimizing treatment regimens.

Finally, the development of more sophisticated tools to study caspase-9 in its native environment is a critical future direction. This includes the generation of new reporter systems, advanced imaging techniques, and more specific and potent inhibitors. These tools will be invaluable for dissecting the complex roles of caspase-9 in both health and disease.

| Unanswered Question | Future Research Direction |

| What is the complete substrate repertoire of caspase-9? | Proteomic approaches to identify novel caspase-9 substrates. |

| How does caspase-9 mediate its non-apoptotic functions? | Investigating the role of subcellular localization and regulatory partners. |

| What are the potential off-target effects of Ac-LEHD-CMK? | Comprehensive profiling of inhibitor specificity. |

| What is the full therapeutic potential of caspase-9 inhibition? | Further preclinical and clinical studies in relevant disease models. |

Q & A

Q. What is the biochemical mechanism of Caspase-9 Inhibitor III (Ac-LEHD-CMK), and how does it achieve caspase-9 specificity?

Ac-LEHD-CMK is an irreversible, cell-permeable inhibitor that covalently binds to the catalytic cysteine residue in caspase-9’s active site via its chloromethyl ketone (CMK) group, forming a stable thioether adduct . Its specificity for caspase-9 over other caspases (e.g., caspase-3 or -8) stems from the peptide sequence Leu-Glu-His-Asp (LEHD) , which mimics the natural cleavage site of caspase-9 substrates like Apaf-1 . The reported IC50 for caspase-9 inhibition is 70–72.8 nM , validated in fluorometric assays using recombinant enzymes and myocardial ischemia-reperfusion models .

Q. How should researchers design experiments to assess the inhibitor’s efficacy in apoptosis studies?

- Pre-incubation : Pre-treat cells or purified enzymes with Ac-LEHD-CMK (10–300 nM) for 15–30 minutes before apoptosis induction to ensure covalent binding .

- Controls : Include caspase-8 (Z-IETD-FMK) and pan-caspase (Q-VD-OPh) inhibitors to rule off-target effects .

- Viability assays : Use Annexin V/PI staining or MTT assays to quantify apoptosis suppression. For example, 10 μM Ac-LEHD-CMK reduced cyclizine-induced cytotoxicity in RAW264.7 macrophages by ~50% .

Q. What are the validated in vivo applications of Ac-LEHD-CMK, and what dosages are effective?

In myocardial ischemia-reperfusion injury models, Ac-LEHD-CMK (70 nM) reduced infarct size by ~70% when administered during reperfusion . For ex vivo studies, dissolve the inhibitor in DMSO (5 mg/mL stock) and dilute in PBS to avoid solvent toxicity .

Q. How can researchers confirm caspase-9 inhibition in complex biological systems (e.g., cell lysates or tissues)?

- Immunoblotting : Monitor cleavage of caspase-9 substrates (e.g., procaspase-3) or caspase-9 autoprocessing .

- Fluorometric assays : Use caspase-9-specific substrates (e.g., Ac-LEHD-AFC) and compare activity with/without inhibitor .

- Negative controls : Include caspase-9-knockout cells or siRNA-mediated knockdown to validate specificity .

Advanced Research Questions

Q. How should researchers interpret contradictory data on Ac-LEHD-CMK’s efficacy in caspase-independent cell death pathways?

In BV-2 microglial cells, Ac-LEHD-CMK failed to prevent Mn-induced cell death, which was attributed to caspase-independent apoptosis involving AIF nuclear translocation . Conversely, in cyclizine-treated macrophages, the inhibitor suppressed apoptosis via both extrinsic (caspase-8) and intrinsic (caspase-9) pathways . To resolve contradictions:

Q. What experimental strategies distinguish mitochondrial (caspase-9-dependent) vs. death receptor (caspase-8-dependent) apoptosis when using Ac-LEHD-CMK?

- Combination treatments : Co-administer Ac-LEHD-CMK with caspase-8 inhibitors (Z-IETD-FMK). In ONC212/Navitoclax-treated cancer cells, caspase-3 activation occurred independently of caspase-9, highlighting mitochondrial pathway bypass .

- Cytochrome c release assays : Use subcellular fractionation to confirm mitochondrial involvement .

Q. How does Ac-LEHD-CMK compare to other caspase-9 inhibitors (e.g., Z-LEHD-FMK) in terms of potency and off-target effects?

- Potency : Ac-LEHD-CMK (IC50 ~70 nM) is 10-fold more potent than Z-LEHD-FMK (IC50 ~1.95 mM for caspase-8) .

- Specificity : Ac-LEHD-CMK shows minimal cross-reactivity with caspases-4/5, unlike Z-LEHD-FMK, which weakly inhibits caspase-1/2 . Validate using caspase activity panels or proteome-wide profiling.

Q. What are the limitations of Ac-LEHD-CMK in studying non-apoptotic caspase-9 functions (e.g., inflammasome regulation)?

Caspase-9 may participate in inflammasome priming via interactions with NLRP3. However, Ac-LEHD-CMK’s irreversible binding complicates temporal studies of dynamic processes. Use inducible caspase-9 knockout models or pharmacodynamic monitoring of inhibitor washout effects .

Q. How can researchers optimize Ac-LEHD-CMK for synergistic therapies (e.g., with BH3 mimetics or chemotherapeutics)?

In ONC212/Navitoclax combinations, Ac-LEHD-CMK blocked caspase-9 but not caspase-3 activation, suggesting mitochondrial-independent apoptosis pathways. For synergy screens:

- Titrate inhibitor concentrations (10–100 μM) with cytotoxic agents.

- Measure caspase-3/7 activity and mitochondrial membrane potential (ΔΨm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.